8-(3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one, also known as CCT251545, is a synthetic small molecule that serves as a potent and selective chemical probe in scientific research. [, , ] Its primary role lies in exploring the function of cyclin-dependent kinases 8 and 19 (CDK8/19), which are components of the Mediator complex involved in gene transcription regulation. [, , ] CCT251545 is particularly valuable for studying WNT signaling pathways, which are frequently dysregulated in cancers like colon cancer. [, ]
CCT251545 was developed as part of a series of 3,4,5-trisubstituted pyridines. Its discovery was driven by the need for chemical probes to explore the function of the Mediator complex in human pathologies such as cancer and cardiovascular diseases. The compound is classified as a kinase inhibitor, specifically targeting cyclin-dependent kinases associated with the Mediator complex .
The synthesis of CCT251545 involves several key steps:
The final product is characterized by its potent inhibitory activity against cyclin-dependent kinases 8 and 19, with IC50 values reported at approximately 5.1 nM and 5.6 nM, respectively .
CCT251545 features a complex molecular structure characterized by a pyridine core substituted at specific positions. The binding mode has been elucidated through X-ray crystallography, revealing a Type I binding interaction where the C-terminus of cyclin-dependent kinase 8 inserts into the ligand binding site. This unique interaction contributes to its selectivity over other kinases .
Key structural data include:
CCT251545 undergoes various chemical reactions primarily related to its interactions with cyclin-dependent kinases. The compound's mechanism involves competitive inhibition where it binds reversibly to the ATP-binding site of cyclin-dependent kinases, preventing substrate phosphorylation.
Key reactions include:
The mechanism of action for CCT251545 centers on its role as an inhibitor of cyclin-dependent kinases 8 and 19. By binding to these kinases, CCT251545 disrupts their activity, leading to alterations in transcriptional regulation linked to various oncogenic pathways.
Data supporting this mechanism includes:
CCT251545 exhibits several notable physical and chemical properties:
CCT251545 is primarily utilized in research settings focused on cancer biology and pharmacology:
CCT251545 emerged from phenotypic screening targeting the WNT pathway, but was subsequently identified as a potent, selective inhibitor of transcriptional cyclin-dependent kinases CDK8 and CDK19. Unlike cell-cycle CDKs (e.g., CDK1/2/4/6), CDK8/19 regulate gene expression through the Mediator complex, positioning CCT251545 as a pioneering chemical probe for investigating transcriptional dysregulation in diseases. Its discovery bridged phenotypic screening and target-specific drug design, enabling precise dissection of CDK8/19 biology beyond genetic knockdown approaches [2] [4].
CDK8 and its paralog CDK19 form interchangeable kinase modules within the Mediator complex—a 26-subunit transcriptional bridge linking enhancer-bound transcription factors to RNA polymerase II. This kinase module phosphorylates transcription factors (e.g., STAT1, SMADs, β-catenin) and histone tails, modulating signal-dependent gene expression. Pathologically, CDK8 is amplified in 60% of colorectal cancers (CRCs), drives WNT/β-catenin-dependent tumorigenesis, and promotes stemness. CDK19 supports oncogenic transcriptional programs in hematologic malignancies, making dual inhibition therapeutically compelling [4] [7] [10].
Early pan-CDK inhibitors (e.g., flavopiridol) lacked specificity, causing toxicity. CCT251545 addressed this unmet need by achieving >100-fold selectivity over 291 kinases, including other CDKs. Its optimization prioritized in-cell efficacy, overcoming limitations of Type II inhibitors that failed to engage targets physiologically. This selectivity enabled unambiguous attribution of phenotypic effects to CDK8/19 inhibition, facilitating mechanistic studies in cancer, inflammation, and transcriptional plasticity [2] [4] [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7